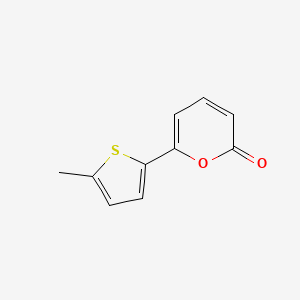

6-(5-Methylthiophen-2-yl)pyran-2-one

Description

Structure

3D Structure

Properties

CAS No. |

23060-82-4 |

|---|---|

Molecular Formula |

C10H8O2S |

Molecular Weight |

192.24 g/mol |

IUPAC Name |

6-(5-methylthiophen-2-yl)pyran-2-one |

InChI |

InChI=1S/C10H8O2S/c1-7-5-6-9(13-7)8-3-2-4-10(11)12-8/h2-6H,1H3 |

InChI Key |

RLALOARUIZVTFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C2=CC=CC(=O)O2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Chemical Derivatization

Synthetic Pathways to Pyran-2-one Scaffolds

The formation of the pyran-2-one ring is a critical step in the synthesis of the target molecule. Contemporary organic synthesis offers a variety of powerful methods for the construction of this heterocyclic core.

Contemporary Approaches for Core Pyran-2-one Ring Formation

Modern synthetic strategies for pyran-2-one ring formation often employ metal-catalyzed reactions and other novel activation methods to achieve high efficiency and selectivity.

Palladium-Catalyzed Syntheses: Palladium catalysis has emerged as a versatile tool for the construction of 2-pyrones. One notable approach involves the palladium-catalyzed oxidative annulation between acrylic derivatives and internal alkynes. nih.gov This method allows for the direct formation of the pyran-2-one ring from readily available starting materials. Another powerful palladium-catalyzed method is the carbonylative cross-coupling of 4-chloro-2,3-disubstituted-2-cyclobutenones with organotin reagents, which proceeds via a Stille-type mechanism. encyclopedia.pub This reaction is followed by thermal rearrangement to yield 2,3,6-trisubstituted-2-pyrones. encyclopedia.pub Furthermore, a two-step sequence involving a Sonogashira coupling to form (Z)-2-alken-4-ynoates, followed by an electrophilic cyclization, provides a general route to various substituted 2-pyrones. nih.gov

Gold-Catalyzed Syntheses: Gold catalysts have also been successfully employed in the synthesis of 2-pyrones. A notable example is the gold(I)-catalyzed cascade reaction of terminal alkynes and propiolic acids, which furnishes 2-pyrones with diverse substitution patterns. nih.gov

N-Heterocyclic Carbene (NHC)-Catalyzed Annulations: N-Heterocyclic carbenes have been utilized as organocatalysts in the formal [3+3] annulation of alkynyl esters with enolizable ketones. This metal-free approach provides a highly regioselective pathway to functionalized 2H-pyran-2-ones under mild conditions. clockss.orgresearchgate.net

Microwave-Assisted Syntheses: The use of microwave irradiation has been shown to accelerate the synthesis of pyran-2-one derivatives significantly. For instance, a one-pot, three-component reaction of aldehydes, 1,3-diketones, and malononitrile (B47326) can be efficiently carried out under microwave irradiation to produce 2-amino-3-cyano-4H-pyrans in excellent yields and short reaction times. mdpi.com While this example leads to a 4H-pyran, it highlights the potential of microwave assistance in pyran synthesis. One-pot microwave-assisted condensation reactions have also been developed for other pyran derivatives, achieving high yields in minutes. wikipedia.orgorgsyn.org

| Method | Catalyst/Reagent | Key Features |

| Palladium-Catalyzed Annulation | Palladium catalyst | Direct formation from acrylic derivatives and alkynes. nih.gov |

| Stille-Type Carbonylative Cross-Coupling | Palladium catalyst, Organotin reagent | Synthesis of 2,3,6-trisubstituted-2-pyrones. encyclopedia.pub |

| Sonogashira Coupling & Cyclization | Palladium catalyst, Copper co-catalyst | Versatile route to substituted 2-pyrones. nih.gov |

| Gold-Catalyzed Cascade Reaction | Gold(I) catalyst | Synthesis from terminal alkynes and propiolic acids. nih.gov |

| NHC-Catalyzed [3+3] Annulation | N-Heterocyclic Carbene | Metal-free, mild conditions, high regioselectivity. clockss.orgresearchgate.net |

| Microwave-Assisted Synthesis | - | Rapid, high-yielding, one-pot procedures. mdpi.comwikipedia.orgorgsyn.org |

Precursor-Based Synthesis and Modifications

Traditional, yet powerful, methods for pyran-2-one synthesis often rely on the cyclization of carefully chosen acyclic precursors.

Knoevenagel Condensation: The Knoevenagel condensation is a classic and widely used method for the formation of C-C bonds. nih.gov In the context of pyran-2-one synthesis, it can be employed in a domino sequence. For instance, a Knoevenagel condensation followed by a 6π-electrocyclization reaction provides an environmentally benign, one-pot synthesis of pyran derivatives in water. libretexts.org This strategy is highly versatile and has been applied to the synthesis of various pyran-annulated heterocyclic scaffolds. mdpi.com

Synthesis from β-Ketoesters and Alkynes: The reaction of β-ketoesters with alkynes provides another important route to pyran-2-ones. For example, the addition of β-ketoesters to α,β-unsaturated-β-ketoesters, followed by lactonization and elimination, can be catalyzed by polymer-supported DMAP in a one-pot cascade approach to yield diversely substituted α-pyrones. semanticscholar.org

One-Pot Condensation Reactions: A variety of one-pot procedures have been developed for the synthesis of fused pyran-2-ones. These often involve the reaction of a 1,3-dicarbonyl compound, a one-carbon synthon (such as triethyl orthoformate or N,N-dimethylformamide dimethyl acetal), and an N-acylglycine in acetic anhydride (B1165640). nih.gov

Integration and Functionalization of the Thiophene (B33073) Ring System

The introduction of the 5-methylthiophene moiety at the 6-position of the pyran-2-one ring is a key synthetic step that can be achieved through various modern coupling techniques.

Cross-Coupling Reactions for Thiophene Linkage

Palladium-catalyzed cross-coupling reactions are the most prominent methods for forming the C-C bond between the pyran-2-one and thiophene rings.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a highly versatile and widely used reaction for the formation of C-C bonds between sp2-hybridized carbon atoms. semanticscholar.orgresearchgate.net In the context of synthesizing 6-(5-Methylthiophen-2-yl)pyran-2-one, this would typically involve the reaction of a 6-halopyran-2-one with 5-methylthiophene-2-boronic acid or its corresponding boronate ester in the presence of a palladium catalyst and a base. researchgate.net The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Stille Coupling: The Stille coupling provides an alternative powerful method for the formation of the desired C-C bond. This reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by palladium. wikipedia.org For the target molecule, this would entail the reaction of a 6-halopyran-2-one with 2-(tributylstannyl)-5-methylthiophene or a similar organostannane. researchgate.netwikipedia.org While highly effective, the toxicity of organotin compounds is a notable drawback. wikipedia.org

| Cross-Coupling Reaction | Thiophene Reagent | Pyran-2-one Reagent | Catalyst System |

| Suzuki-Miyaura Coupling | 5-Methylthiophene-2-boronic acid | 6-Halo-pyran-2-one | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3, K3PO4) |

| Stille Coupling | 2-(Tributylstannyl)-5-methylthiophene | 6-Halo-pyran-2-one | Pd catalyst (e.g., Pd(PPh3)4) |

Electrophilic Substitution on the Thiophene Ring

Once the 6-(thiophen-2-yl)pyran-2-one scaffold is assembled, further functionalization can be achieved through electrophilic substitution on the thiophene ring. The pyran-2-one ring is generally considered an electron-withdrawing group, which will influence the regioselectivity of the substitution. The electrophilic attack is expected to occur preferentially at the C5 position of the thiophene ring. If the C5 position is already substituted, as in the target molecule (with a methyl group), electrophilic substitution would be directed to other available positions on the thiophene ring, typically the C3 or C4 positions, depending on the directing effects of the existing substituents. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. clockss.org

Targeted Synthesis of this compound and its Analogues

A plausible and efficient synthetic route to this compound can be designed by combining the methodologies discussed above. One potential strategy involves a condensation reaction to form a pyran-2-one precursor, followed by a cross-coupling reaction to introduce the thiophene moiety.

For instance, a one-pot reaction involving 2-acetyl-5-methylthiophene, an appropriate aldehyde, and a source of a two-carbon unit like ethyl cyanoacetate, in the presence of a suitable catalyst, could potentially lead to a substituted dihydropyridine (B1217469) which upon hydrolysis and decarboxylation might yield the desired pyran-2-one. A similar one-pot synthesis has been reported for the formation of a 6-(thiophen-2-yl)-dihydropyridine derivative from 2-acetylthiophene. nih.gov

Alternatively, and perhaps more strategically, a 6-halopyran-2-one could be synthesized first. For example, the reaction of a suitable precursor could yield 6-bromo-2H-pyran-2-one. This intermediate could then be subjected to a Suzuki-Miyaura cross-coupling reaction with 5-methylthiophene-2-boronic acid. This approach offers the advantage of modularity, allowing for the synthesis of a variety of 6-aryl and 6-heteroaryl pyran-2-ones by simply changing the boronic acid coupling partner. The synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids has been demonstrated to be an effective strategy. researchgate.net A similar approach can be envisioned for the synthesis of the target molecule.

Multi-component Reaction Strategies for Complex Pyranone-Thiophene Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. nih.gov These reactions are prized for their high atom economy, reduced waste generation, and operational simplicity. For the assembly of complex pyranone-thiophene systems, MCRs offer a direct route to intricate molecular architectures that would otherwise require lengthy, multi-step syntheses. nih.govresearchgate.net

A common strategy involves a tandem Knoevenagel condensation followed by a Michael addition. mdpi.com In a representative three-component reaction, an aldehyde, an active methylene (B1212753) compound like malononitrile, and a C-H acid such as dimedone can react to form 2-amino-3-cyano-4H-pyran derivatives. nih.gov The mechanism typically begins with the Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the C-H acid. The final step is an intramolecular cyclization that yields the pyran ring. mdpi.comnih.gov By selecting appropriate thiophene-containing starting materials, this approach can be adapted for the direct assembly of pyranone-thiophene hybrids.

| MCR Strategy | Reactants | Key Intermediates | Resulting Scaffold | Reference |

| Knoevenagel-Michael | Aldehyde, Active Methylene Compound, C-H Acid | Knoevenagel adduct, Michael adduct | Substituted 4H-Pyran | mdpi.comnih.gov |

| Gewald Reaction | Ketone/Aldehyde, α-cyanoester, Elemental Sulfur | - | 2-Aminothiophene | researchgate.net |

| Hantzsch-type Reaction | β-ketoester, Aldehyde, Ammonia (B1221849)/Amine | Dihydropyridine intermediate | Dihydropyridine/Pyridine | nih.gov |

These MCR approaches highlight a strategic advantage in heterocyclic chemistry, enabling the rapid generation of molecular diversity around the core pyranone-thiophene framework.

Cyclization and Condensation Reactions in Hybrid System Construction

Cyclization and condensation reactions are fundamental to the synthesis of heterocyclic systems like this compound. These reactions form the core rings of the structure through intramolecular or intermolecular bond formation.

Domino reactions, a type of cascade reaction, are particularly effective. For instance, a K2CO3-promoted tunable domino reaction between thioisatins and α-bromoketones has been developed to synthesize benzothiophene-fused pyranone derivatives. rsc.org This process involves a C–S bond cleavage followed by a two-step condensation, showcasing how a sequence of reactions can be orchestrated in a single pot to build complex fused systems. rsc.org

Condensation reactions between thiophene derivatives and ketones or aldehydes are also a direct route to these hybrid systems. The reaction of thiophene with various ketones in the presence of a strong acid like sulfuric acid can lead to condensation products, typically occurring at the C-2 and C-5 positions of the thiophene ring. rsc.org Similarly, pyran-2-one derivatives can undergo ring-opening and rearrangement reactions with various nucleophiles, which can then be followed by cyclization to form new heterocyclic systems. researchgate.net For example, the condensation of dehydroacetic acid (a pyran-2-one derivative) with o-phenylenediamine (B120857) can lead to the formation of benzimidazole (B57391) derivatives through a series of cyclization and cleavage steps. researchgate.net

| Reaction Type | Reactants | Conditions/Catalyst | Key Transformation | Reference |

| Domino Reaction | Thioisatins, α-bromoketones | K2CO3, MgSO4 | C-S bond cleavage, condensation | rsc.org |

| Acid-Catalyzed Condensation | Thiophene, Aliphatic Ketones | 75% H2SO4 | C-C bond formation at thiophene C-2/C-5 | rsc.org |

| Intramolecular Cyclization | Michael Adducts | Base catalyst | Ring closure to form pyran | nih.gov |

| Rearrangement/Condensation | Pyran-2-ones, Nucleophiles | Varies | Ring opening followed by cyclization | researchgate.net |

Green Chemistry Principles in Pyranone-Thiophene Synthesis

The integration of green chemistry principles into synthetic methodologies aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. In the synthesis of pyranone-thiophene compounds, several green strategies have been effectively employed.

One major focus is the use of environmentally benign solvents. Water has been successfully used as a sole reaction medium for the Pd-catalyzed direct C–H arylation of thiophene derivatives, a key reaction for building complexity on the thiophene ring. unito.it This approach avoids volatile organic compounds and can even utilize low-purity industrial wastewater, further enhancing its green credentials. unito.it

Microwave-assisted synthesis is another prominent green technique. It often leads to dramatically reduced reaction times, increased yields, and enhanced purity of products compared to conventional heating. researchgate.net A solvent-free, microwave-assisted Suzuki coupling for the synthesis of thiophene oligomers has been reported, offering a rapid and efficient route to these compounds. acs.org The use of solid supports like aluminum oxide in these reactions can further simplify purification processes. acs.org

The development of environmentally friendly catalysts and reagents is also crucial. Copper-mediated electrophilic halocyclization reactions for synthesizing halogenated thiophenes have been performed in ethanol (B145695) using non-toxic inorganic reagents, providing a greener alternative to traditional halogenation methods. nih.gov

| Green Chemistry Approach | Specific Method | Advantages | Example Application | Reference |

| Alternative Solvents | Use of water as a reaction medium | Reduces use of volatile organic compounds, non-toxic, readily available | Pd-catalysed direct C–H arylation of thiophenes | unito.it |

| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times, higher yields, often solvent-free | Suzuki coupling for thiophene oligomers | acs.org |

| Benign Reagents | Use of sodium halides with copper catalyst | Avoids harsh and toxic halogenating agents | Electrophilic halocyclization of thiophene precursors | nih.gov |

| Atom Economy | Multi-component reactions | Maximizes incorporation of starting materials into the final product | One-pot synthesis of pyran and thiophene derivatives | nih.govsemanticscholar.org |

Post-Synthetic Modification and Derivatization Strategies of the Hybrid Scaffold

Once the core this compound scaffold is assembled, its chemical properties can be fine-tuned through post-synthetic modification. These derivatization strategies are essential for exploring the structure-activity relationships of the compound class.

One common approach is the functionalization of the existing rings. For example, a straightforward post-oxidation of thiophene-based porous organic frameworks (POFs) using meta-chloroperbenzoic acid (m-CPBA) introduces sulfone groups. rsc.org This modification can introduce new properties, such as creating hydrogen bonding sites which can enhance proton conductivity. rsc.org

Another powerful strategy involves using a functional group on the scaffold as a handle for further reactions. A 2-oxo-6-(thiophen-2-yl)pyridine derivative, structurally related to the pyranone core, can be alkylated with ethyl bromoacetate. nih.gov The resulting ester can then be converted to a hydrazide, which serves as a versatile starting material for synthesizing a new series of pyrazole, N-amide, and Schiff base derivatives. nih.gov This highlights a pathway where a simple initial modification opens the door to a wide range of new analogues, allowing for extensive exploration of the chemical space around the core scaffold.

| Modification Strategy | Reagents | Functional Group Transformation | Purpose/Outcome | Reference |

| Oxidation | meta-Chloroperbenzoic acid (m-CPBA) | Thiophene sulfur to Sulfone | Introduce hydrogen bonding sites, alter electronic properties | rsc.org |

| Alkylation | Ethyl bromoacetate, K2CO3 | Pyridinone oxygen to O-alkyl ester | Introduce an ester functional handle | nih.gov |

| Hydrazinolysis | Hydrazine (B178648) hydrate | Ester to Hydrazide | Create a versatile intermediate for further condensation | nih.gov |

| Condensation | Hydrazide, Aldehydes/Ketones | Hydrazide to Schiff Base/Heterocycle | Generate diverse libraries of new compounds | nih.gov |

These derivatization techniques demonstrate the versatility of the pyranone-thiophene scaffold as a template for building a diverse range of complex molecules.

Mechanistic Investigations of Chemical Reactivity and Transformations

Electrophilic and Nucleophilic Reactivity of the Pyran-2-one Core

The 2H-pyran-2-one ring system exhibits dual reactivity, behaving as both an aliphatic and an aromatic compound. clockss.org Its structure, a six-membered unsaturated lactone, contains three potential electrophilic centers: the carbonyl carbon (C-2), C-4, and C-6. clockss.org In 6-(5-methylthiophen-2-yl)pyran-2-one, the C-6 position is substituted, leaving C-2 and C-4 as the primary sites for nucleophilic attack. The presence of the electron-donating 5-methylthiophene group at the C-6 position increases the electron density within the pyranone ring compared to an unsubstituted pyran-2-one, which may modulate the reactivity of these electrophilic sites.

Nucleophilic attack typically leads to ring-opening reactions, as the pyran-2-one ring is susceptible to cleavage under these conditions. clockss.org For instance, reaction with primary amines or other strong nucleophiles can result in the formation of various open-chain or new heterocyclic structures.

Conversely, the pyran-2-one ring can undergo electrophilic substitution, demonstrating a degree of aromatic character. clockss.org These reactions, such as nitration, sulfonation, and halogenation, preferentially occur at the C-3 and C-5 positions, which possess the highest electron density. clockss.orguoanbar.edu.iq The 5-methylthiophen-2-yl substituent at C-6 influences the regioselectivity of these substitutions through its electronic effects on the pyranone system.

Table 1: Predicted Reactivity of the Pyran-2-one Core in this compound

| Position | Type of Attack | Influencing Factors | Predicted Outcome |

| C-2 (Carbonyl) | Nucleophilic | Inherent electrophilicity of the carbonyl carbon. | Addition, often leading to ring-opening. |

| C-3 | Electrophilic | Higher electron density relative to other positions. | Substitution (e.g., halogenation, nitration). |

| C-4 | Nucleophilic | Conjugate addition site (Michael addition). | Addition, potentially followed by rearrangement. |

| C-5 | Electrophilic | Higher electron density, influenced by the C-6 substituent. | Substitution, regioselectivity depends on directing effects. |

Reactivity of the Thiophene (B33073) Moiety and its Methyl Substitution

The thiophene ring is an electron-rich aromatic heterocycle that is significantly more reactive towards electrophilic substitution than benzene (B151609). nih.gov The sulfur atom's lone pairs contribute to the aromatic sextet, enhancing the ring's nucleophilicity. nih.gov In this compound, the thiophene ring is substituted at the C-2 position by the pyran-2-one moiety and at the C-5 position by a methyl group.

The sulfur atom in the thiophene ring can also act as a nucleophile, participating in reactions such as S-alkylation to form thiophenium salts, although this typically requires highly reactive electrophiles and polyalkyl-substituted thiophenes.

Cycloaddition Reactions, including Inverse Electron Demand Diels-Alder (IEDDA) Processes

Pyran-2-ones are versatile dienes in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. clockss.orgrsc.org These reactions typically require high temperatures, and the initial bicyclic lactone adducts often undergo decarboxylation to form substituted benzene rings. pkusz.edu.cn The reactivity in these cycloadditions is sensitive to the electronic nature of the substituents on the pyran-2-one ring.

The Diels-Alder reaction can proceed via two main pathways depending on the electronic properties of the diene and dienophile:

Normal Electron Demand Diels-Alder: This involves an electron-rich diene reacting with an electron-poor dienophile. For this compound to act as the diene in this scenario, it would react with dienophiles such as maleic anhydride (B1165640) or acrylates. The electron-donating nature of the 5-methylthiophene group may enhance the reactivity of the pyran-2-one diene system.

Ring-Opening and Rearrangement Pathways of the Pyranone Ring

The inherent strain and electrophilicity of the 2H-pyran-2-one ring make it susceptible to nucleophile-induced ring-opening and subsequent rearrangement. clockss.org These transformations are a hallmark of pyran-2-one chemistry and provide pathways to a diverse range of carbocyclic and heterocyclic systems.

Common nucleophiles that initiate these pathways include:

Hydroxides and Alkoxides: Attack at the C-2 carbonyl carbon leads to hydrolysis or alcoholysis of the lactone, forming an open-chain hydroxy- or alkoxy-substituted carboxylic acid derivative.

Amines and Hydrazines: These nitrogen nucleophiles can attack at C-2, C-4, or C-6. Attack at the carbonyl carbon (C-2) followed by ring-opening can lead to the formation of amides or hydrazides. Alternatively, reaction with hydrazine (B178648) can lead to the formation of pyridazine (B1198779) derivatives. For example, 5,6,7,8-tetrahydro-2H-1-benzopyran-2,5-diones have been converted into 2,5-dioxo-1,2,5,6,7,8-hexahydroquinolines upon reaction with ammonia (B1221849) or amines. clockss.org

Carbon Nucleophiles: Grignard reagents and organolithium compounds can add to the carbonyl group or participate in conjugate addition at C-4, leading to various ring-opened or rearranged products.

The specific pathway taken by this compound would depend on the nature of the nucleophile, the reaction conditions, and the electronic influence of the 6-substituent, which can affect the stability of intermediates. For instance, a plausible reaction with a primary amine (R-NH₂) could involve initial attack at the C-2 position, leading to ring opening and the formation of an N-substituted δ-keto amide.

Influence of Substituent Effects on Reaction Kinetics and Regioselectivity

Substituent effects play a critical role in dictating the rate and outcome of chemical reactions involving this compound. The electronic properties of the 5-methylthiophene substituent and the pyran-2-one core mutually influence each other's reactivity.

Effect of the 5-Methylthiophene Group on the Pyran-2-one Ring: The 5-methylthiophene moiety is, on balance, an electron-donating group. This is due to the electron-releasing mesomeric effect of the sulfur atom and the hyperconjugation of the methyl group. This donation of electron density to the pyran-2-one ring would:

Increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene system, potentially accelerating normal electron demand Diels-Alder reactions.

Decrease the electrophilicity of the C-2, C-4, and C-6 positions, thereby reducing the rate of nucleophilic attack compared to a pyran-2-one with an electron-withdrawing substituent.

Influence the regioselectivity of electrophilic substitution on the pyran-2-one ring, reinforcing substitution at the C-3 and C-5 positions.

Effect of the Pyran-2-one Ring on the Thiophene Moiety: The pyran-2-one ring acts as an electron-withdrawing group due to the lactone functionality. This effect would:

Deactivate the thiophene ring towards electrophilic aromatic substitution, making reactions like halogenation or nitration on the thiophene ring require more vigorous conditions than for 2-methylthiophene.

Influence the regioselectivity of nucleophilic aromatic substitution (SNA r) on the thiophene ring, should a suitable leaving group be present. Studies on other substituted thiophenes have shown a strong correlation between the nature of the substituent and the activation free energy for nucleophilic addition. nih.govresearchgate.net

Table 2: Summary of Predicted Substituent Effects on Reactivity

| Reaction Type | Ring System | Role of 5-Methylthiophene Substituent | Role of Pyran-2-one Substituent | Predicted Kinetic/Regioselective Outcome |

| Nucleophilic Attack | Pyran-2-one | Electron-donating (deactivating) | N/A | Slower reaction rate compared to pyran-2-ones with electron-withdrawing groups. |

| Electrophilic Attack | Pyran-2-one | Electron-donating (activating) | N/A | Faster reaction rate; directs to C-3/C-5. |

| Electrophilic Attack | Thiophene | N/A | Electron-withdrawing (deactivating) | Slower reaction rate; directs to C-4. |

| Diels-Alder (Normal) | Pyran-2-one | Electron-donating (activating) | N/A | Faster reaction rate. |

| Diels-Alder (IEDDA) | Pyran-2-one | Electron-donating (deactivating) | N/A | Slower reaction rate. |

State of the Art Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

No published data are available for the 1H NMR, 13C NMR, or two-dimensional NMR (COSY, HMQC, HMBC) spectra of 6-(5-Methylthiophen-2-yl)pyran-2-one.

Proton NMR (¹H NMR) for Proton Environment Analysis

Specific chemical shifts, coupling constants, and multiplicity data for the protons in this compound are not documented.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The chemical shifts for the carbon atoms comprising the pyran-2-one and methylthiophen rings of the target compound are not available in the literature.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

Correlational NMR data, which would definitively establish the connectivity of protons and carbons within the molecule, have not been reported.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

There are no available high-resolution mass spectrometry data that would provide the accurate mass and elemental composition of this compound or detail its characteristic fragmentation patterns upon ionization.

Infrared (IR) Spectroscopy for Functional Group Identification

The infrared spectrum, which would identify characteristic vibrational frequencies for functional groups such as the lactone carbonyl (C=O), carbon-carbon double bonds (C=C), and the thiophene (B33073) ring, has not been published.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Information regarding the ultraviolet-visible absorption maxima (λmax), which would provide insight into the electronic transitions and the extent of conjugation in the molecule, is not available.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture and Conformation

Comprehensive searches of scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for the compound this compound. While studies on structurally related pyran-2-one and thiophene derivatives exist, providing general insights into the solid-state behavior of these classes of compounds, detailed crystallographic parameters and a definitive solid-state molecular architecture for the title compound are not publicly available at this time.

The determination of a crystal structure through SC-XRD would provide invaluable information, including precise bond lengths, bond angles, and torsion angles, which would define the molecule's conformation in the solid state. It would also reveal the packing arrangement of the molecules within the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the supramolecular assembly.

Without experimental SC-XRD data, a detailed discussion of the solid-state molecular architecture and conformation of this compound remains speculative. Further research, including the successful growth of single crystals and subsequent X-ray analysis, is required to elucidate these structural characteristics.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No published studies were found that performed DFT calculations on 6-(5-Methylthiophen-2-yl)pyran-2-one. Consequently, data for the following subsections are unavailable:

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

There is no evidence of Molecular Dynamics (MD) simulations being conducted for this compound. Such studies would be valuable for understanding its dynamic behavior, conformational preferences, and interactions with various solvents, but this information is not currently available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models incorporating this compound were found in the reviewed literature. QSAR studies are essential for correlating the chemical structure of compounds with their biological activities, but this specific compound has not been included in such published models.

In Silico Prediction of Molecular Interaction Profiles

Molecular Docking Simulations with Biological Macromolecules

There are no published studies detailing the results of molecular docking simulations for this compound with any biological macromolecules.

Prediction of Binding Affinities and Interaction Modes

Consequently, without molecular docking simulations or other relevant computational studies, there is no data available to predict the binding affinities (such as docking scores or inhibition constants) or the specific interaction modes (like hydrogen bonds, hydrophobic interactions, etc.) of this compound with any protein targets.

Future computational research will be necessary to elucidate the potential biological activity and molecular interactions of this compound. Such studies would provide valuable insights into its pharmacodynamic and pharmacokinetic properties.

Exploration of Biological Activities and Structure Activity Relationships Sar at a Mechanistic Level

Detailed Structure-Activity Relationship (SAR) Studies of Analogues

Structure-activity relationship (SAR) studies on analogues of 6-(5-Methylthiophen-2-yl)pyran-2-one have revealed critical insights into the chemical features necessary for their biological activity. The core structure, consisting of a pyran-2-one ring linked to a thiophene (B33073) ring, presents multiple opportunities for chemical modification to enhance potency and selectivity.

For pyran-2-one derivatives, the nature and position of substituents on the pyran ring are crucial. Studies on various 6-substituted pyran-2-ones have demonstrated that the substituent at the C6 position significantly influences their anti-proliferative properties. For instance, replacing a styryl substituent with a 2-naphthyl group in (R)-5,6-dihydro-2H-pyran-2-ones resulted in slightly improved cytotoxicity against cancer cell lines. nih.gov This suggests that the aromatic system attached to the pyran-2-one core plays a key role in the compound's biological activity.

In a series of 6-substituted-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-ones designed as selective cyclooxygenase-2 (COX-2) inhibitors, the nature of the substituent at the C6 position (alkyl, alkoxy, or alkylthio) was found to be a determinant of their inhibitory potency. acs.org These findings highlight the importance of the C6 substituent in modulating the biological effects of the pyran-2-one scaffold.

Regarding the thiophene moiety, its substitution pattern is also a critical factor. Thiophene derivatives have been widely explored as anticancer agents, and their efficacy is often dependent on the nature of the groups attached to the thiophene ring. nih.gov The sulfur atom in the thiophene ring can enhance drug-receptor interactions through hydrogen bonding. nih.gov Furthermore, thiophene is often used as a bioisosteric replacement for a phenyl ring, which can improve the metabolic stability and binding affinity of a compound. nih.gov

The following table summarizes the SAR findings for analogues of this compound.

| Scaffold | Position of Substitution | Effect on Activity | Reference |

| Pyran-2-one | C6 | The nature of the aromatic substituent influences cytotoxicity. | nih.gov |

| Pyran-2-one | C6 | Alkyl, alkoxy, or alkylthio groups modulate COX-2 inhibitory activity. | acs.org |

| Thiophene | General | Substitution pattern is critical for anticancer efficacy. | nih.gov |

| Thiophene | General | Can act as a bioisostere for a phenyl ring, improving metabolic stability and binding affinity. | nih.gov |

Molecular Mechanisms of Anti-proliferative Effects in Cellular Systems

Analogues of this compound have demonstrated significant anti-proliferative activity against various cancer cell lines. researchgate.netrjeid.com The underlying molecular mechanisms often involve the induction of apoptosis and modulation of the cell cycle.

Several studies have shown that thiophene and pyran-2-one derivatives can induce apoptosis in cancer cells. For example, a series of benzothieno[3,2-b]pyran derivatives were found to induce a time-dependent increase in the percentage of early and late apoptotic and necrotic cell populations in human colon adenocarcinoma cells (HCT-116). nih.gov One of the most active compounds in this series, 2-amino-6-bromo-4-(4-nitrophenyl)-4H- nih.govbenzothieno[3,2-b]pyran-3-carbonitrile, demonstrated potent cytotoxic activity across a broad panel of cancer cell lines. nih.gov

The apoptotic process triggered by these compounds can be mediated through the activation of the caspase signaling cascade. nih.gov For instance, some thiophene derivatives have been shown to elicit apoptotic cell death through the activation of the DNA repair enzyme poly (ADP-ribose) polymerase (PARP) and caspases. nih.gov

In addition to inducing apoptosis, analogues of this compound can exert their anti-proliferative effects by interfering with the cell cycle progression. A study on benzothieno[3,2-b]pyran derivatives revealed that exposure of HCT-116 cells to these compounds led to a significant disruption in the cell cycle profile, characterized by a time-dependent decrease in the G1 phase population and a concomitant increase in the pre-G and G2/M populations. nih.gov

Similarly, other thiophene derivatives have been found to cause cell cycle arrest at the G2/M phase in gastrointestinal cancer cell lines. nih.gov For instance, compound 1312, a thiophene derivative, was shown to inhibit the cell cycle of SGC-7901 and HT-29 cells at the G2/M phase. nih.gov Furthermore, 2-(thiophen-2-yl)acetic acid-based compounds have been observed to induce cell cycle arrest in the G0/G1 phase, and at later time points, an increase in the subG0/G1 fraction, suggesting an apoptosis/necrosis effect. nih.gov

The following table summarizes the effects of analogue compounds on cell cycle progression.

| Compound Class | Cell Line | Effect on Cell Cycle | Reference |

| Benzothieno[3,2-b]pyran derivatives | HCT-116 | Decrease in G1, increase in pre-G and G2/M | nih.gov |

| Thiophene derivative (compound 1312) | SGC-7901, HT-29 | G2/M arrest | nih.gov |

| 2-(thiophen-2-yl)acetic acid derivatives | A549 | G0/G1 arrest, increase in subG0/G1 fraction | nih.gov |

Mechanisms of Enzyme and Receptor Interactions

The biological activities of this compound and its analogues are often mediated by their interactions with specific enzymes and receptors. Kinases, in particular, have emerged as important targets for many thiophene and pyran-2-one-containing compounds.

Several thiophene-based compounds have been identified as potent kinase inhibitors. For example, a series of 3-cyano-6-(5-methyl-3-pyrazoloamino)pyridines, which can be considered structural analogues, have been developed as selective Aurora A kinase inhibitors. nih.gov One compound from this series exhibited potent Aurora A kinase inhibitory activity with excellent selectivity over Aurora B kinase and 60 other kinases. nih.gov Another study on a related series of compounds identified a dual inhibitor of Aurora kinase and tubulin polymerization. nih.gov

The anilinopyrimidine chemotype, which is structurally related to some thiophene derivatives, is found in approximately 10% of clinically approved kinase inhibitors. mdpi.com This highlights the potential of thiophene-containing scaffolds to be developed into effective kinase inhibitors.

Beyond kinases, analogues of this compound may interact with other biological targets. As mentioned earlier, a series of 6-substituted pyran-2-ones were designed as selective COX-2 inhibitors. acs.org The selectivity of these compounds for COX-2 over COX-1 is attributed to the interaction of the methanesulfonyl (SO2Me) pharmacophore with a secondary pocket in the COX-2 binding site that is absent in COX-1. acs.org

Furthermore, some thiophene derivatives have been found to inhibit β-tubulin polymerization, which is another important mechanism for anticancer agents. nih.gov The ability of these compounds to target multiple biological pathways, such as Wnt/β-catenin signaling and tubulin polymerization, makes them attractive candidates for further development. nih.gov

Antioxidant Activity and Radical Scavenging Mechanisms

No published studies were found that specifically investigate the antioxidant activity or radical scavenging mechanisms of this compound. Therefore, no data on its efficacy in assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), nor any elucidation of its potential mechanisms of action (e.g., hydrogen atom transfer, single electron transfer), can be presented.

Antimicrobial Activity: Mechanistic Insights into Bacterial and Fungal Inhibition

There is no available research detailing the antimicrobial properties of this compound against either bacterial or fungal pathogens. As such, information regarding its spectrum of activity, minimum inhibitory concentrations (MICs), or the molecular mechanisms by which it might inhibit microbial growth is nonexistent.

Applications in Materials Science and Chemical Biology

Utility as Versatile Building Blocks in Complex Organic Synthesis

The pyran-2-one ring is a well-established and versatile precursor in the synthesis of a wide array of heterocyclic and carbocyclic systems. clockss.orgresearchgate.net The reactivity of the 2H-pyran-2-one core, characterized by three electrophilic centers at positions C-2, C-4, and C-6, makes it susceptible to nucleophilic attack, often leading to ring-opening and rearrangement reactions that form new molecular scaffolds. clockss.org This inherent reactivity allows compounds like 6-(5-Methylthiophen-2-yl)pyran-2-one to serve as foundational building blocks for more intricate molecular architectures.

The presence of the 6-aryl substituent, in this case, a 5-methylthiophen-2-yl group, influences the reactivity and allows for the synthesis of diverse biaryl compounds and other complex structures. clockss.org Pyran-2-one derivatives can undergo a variety of transformations, including reactions with nitrogen and carbon nucleophiles, to yield a range of heterocyclic compounds. clockss.org For instance, reactions with ammonia (B1221849), amines, and hydrazines can convert the pyran-2-one ring into corresponding pyridinone or pyridazine (B1198779) derivatives. clockss.org

The versatility of pyran-2-ones in synthesis is further highlighted by their participation in cycloaddition reactions. They can act as dienes in Diels-Alder reactions, leading to the formation of bicyclic lactones, which can be further transformed into a variety of carbocyclic and heterocyclic products. researchgate.net The diverse reactivity of the pyran-2-one moiety suggests that this compound is a valuable intermediate for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. researchgate.netnih.gov

Table 1: Examples of Heterocyclic Systems Synthesized from Pyran-2-one Derivatives

| Nucleophile | Resulting Heterocyclic System | Reference |

| Ammonia / Amines | Pyridinones | clockss.org |

| Hydrazine (B178648) | Pyridazines | clockss.org |

| Hydroxylamine | Isoxazoles | researchgate.net |

| Amidines | Pyrimidines | researchgate.net |

| o-Phenylenediamine (B120857) | Benzodiazepines | researchgate.net |

Potential in Organic Electronics and Photonics (e.g., Organic Light-Emitting Devices)

The field of organic electronics has seen a surge in the development of materials with tailored photophysical and electronic properties. Thiophene-containing compounds are particularly prominent in this area due to their excellent charge transport capabilities, environmental stability, and tunable electronic energy levels. nbinno.comrsc.orgresearchgate.net The incorporation of a thiophene (B33073) ring into a larger conjugated system, as seen in this compound, is a promising strategy for creating novel organic electronic materials.

Fused thiophene and pyran units have been investigated for their potential in organic electronics, exhibiting properties suitable for p-type semiconductors. rsc.orgrsc.org Such molecules often possess high Highest Occupied Molecular Orbital (HOMO) energy levels, which is advantageous for hole injection and transport in organic electronic devices. rsc.orgrsc.org Thin films of these materials have demonstrated hole mobilities suitable for applications in organic field-effect transistors (OFETs). rsc.orgrsc.org

Furthermore, the combination of electron-rich thiophene with other aromatic systems can lead to materials with significant fluorescence quantum yields, a critical parameter for the emissive layer in Organic Light-Emitting Devices (OLEDs). rsc.orgbeilstein-journals.org Thiophene derivatives have been successfully employed as emitters in OLEDs, contributing to devices with high efficiency and brightness. nbinno.comresearchgate.netbeilstein-journals.org The specific substitution pattern and the nature of the conjugated bridge in thiophene-based dyes significantly influence their absorption and emission characteristics. nih.gov The structure of this compound, with its conjugated system, suggests its potential as a component in organic electronic materials, particularly for emissive applications.

Table 2: Performance of Selected Thiophene-Based Organic Electronic Materials

| Compound Type | Application | Key Performance Metric | Reference |

| Fused Thiophene-Pyran | OFET | Hole mobility up to 0.39 cm²/V·s | rsc.orgrsc.org |

| Fused Thiophene-Pyran | OLED | Solid-state fluorescence quantum yield of 16.5% | rsc.org |

| Thienothiophene-based Emitter | OLED | Maximum external quantum efficiency of 4.61% | beilstein-journals.org |

| Thienothiophene-based Emitter | OLED | Maximum power efficiency of 6.70 lm/W | beilstein-journals.org |

Role as Chemical Probes for Investigating Biological Pathways

Fluorescent chemical probes are indispensable tools in chemical biology for the real-time visualization and study of biological molecules and processes within living systems. nih.govnih.gov The design of such probes often involves a fluorophore coupled to a recognition element that selectively interacts with the target analyte. Both thiophene and pyran-2-one moieties are found in the scaffolds of various biologically active molecules and have been utilized in the development of chemical probes. nih.govmdpi.com

Thiophene-based dyes have been synthesized and evaluated for their utility in imaging cell membranes. nih.gov Their photophysical properties, including absorption and fluorescence, can be modulated by their molecular structure. nih.govrsc.org Cationic dipolar push-pull dyes containing a thiophene bridge have shown promise for fluorescence and second harmonic generation (SHG) imaging of plasma membranes. nih.gov The electronic properties of the thiophene ring contribute to the charge transfer characteristics of these dyes, which are essential for their function as fluorescent probes. rsc.org

The pyran-2-one scaffold is also a component of various natural products with significant biological activity, and its derivatives are explored in drug discovery. researchgate.net The combination of a thiophene ring, known for its versatile pharmacological properties, with a pyran-2-one unit in this compound suggests that this compound could serve as a core structure for the development of novel chemical probes. By functionalizing either the thiophene or the pyran-2-one ring with specific recognition motifs, it may be possible to create probes for detecting ions, small molecules, or enzymatic activity in biological systems. rsc.orgthno.orgnoaa.gov The inherent fluorescence of such a conjugated system could be modulated upon binding to a biological target, providing a detectable signal for bioimaging applications. nih.gov

Future Research Trajectories and Interdisciplinary Avenues

Innovation in Green and Sustainable Synthetic Methodologies

The advancement of organic synthesis is increasingly benchmarked by its environmental footprint. Future research into the synthesis of 6-(5-Methylthiophen-2-yl)pyran-2-one will likely prioritize the development of green and sustainable methodologies to replace traditional, often harsh, synthetic protocols.

Key areas of innovation include:

Microwave-Assisted Organic Synthesis (MAOS): This technique offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. hbku.edu.qaresearchgate.netresearchgate.netmdpi.com Future studies could focus on developing a one-pot, microwave-assisted protocol for the synthesis of pyran-2-one derivatives, minimizing the need for lengthy procedures and purification steps. hbku.edu.qaresearchgate.net

Continuous Flow Chemistry: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, scalability, and product consistency. mdpi.combohrium.comnih.gov The development of a continuous flow process for synthesizing this compound would represent a significant step towards efficient and scalable production, which is crucial for any potential industrial application. mdpi.comnih.gov

Catalyst Innovation: Research into novel, recyclable catalysts can further enhance the sustainability of the synthesis. This includes exploring solid-supported catalysts or organocatalysts that can be easily separated from the reaction mixture and reused, thereby reducing waste and cost. uni-regensburg.de The development of bio-based 2-pyrone synthesis routes starting from renewable resources is another promising green chemistry approach. rsc.org

| Methodology | Potential Advantages for Synthesizing this compound | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, reduced byproducts. hbku.edu.qa | Optimization of solvent, temperature, and irradiation time. |

| Continuous Flow Chemistry | High scalability, improved safety, precise process control. mdpi.comnih.gov | Reactor design, optimization of flow rates and reagent mixing. |

| Organocatalysis | Metal-free conditions, lower toxicity, catalyst recyclability. uni-regensburg.de | Development of efficient and selective catalysts for pyranone formation. |

Advanced Computational Design for Targeted Molecular Properties

Computational chemistry provides powerful tools for predicting molecular properties and guiding the design of new functional molecules, thereby accelerating the research and development process. mdpi.com For this compound, future computational studies will be instrumental in targeting specific applications.

Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, molecular orbitals (HOMO/LUMO), and spectroscopic properties of the molecule. acs.orgnih.govnih.govijcce.ac.ir This understanding is crucial for predicting its reactivity, stability, and potential utility in electronic and photophysical applications. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking: In the context of drug discovery, QSAR models can be developed to correlate structural features of this compound derivatives with their biological activities. Molecular docking simulations can predict the binding affinity and orientation of these compounds within the active sites of specific biological targets, such as enzymes or receptors. nih.govnih.gov This allows for the rational design of analogues with enhanced potency and selectivity. nih.govnih.gov

| Computational Method | Predicted Properties | Potential Application Area |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, UV-Vis spectra, reactivity descriptors. acs.orgnih.gov | Materials Science (e.g., OLEDs, dyes). |

| Molecular Docking | Binding modes, interaction energies with biological targets. nih.gov | Drug Discovery (e.g., enzyme inhibitors). |

| QSAR | Correlation of chemical structure with biological activity. | Lead optimization in medicinal chemistry. |

Comprehensive Mechanistic Elucidation of Biological Interactions

The pyran-2-one scaffold is present in numerous natural products and synthetic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. bohrium.comfrontiersin.org A crucial future direction is to systematically screen this compound for various biological activities and to elucidate the underlying mechanisms of action.

Target Identification: The initial step involves broad biological screening to identify potential therapeutic areas. Based on the activities of related pyranone structures, promising targets could include protein kinases, cyclooxygenase (COX) enzymes, and microbial quorum sensing pathways. nih.govnih.govacs.org

Biochemical and Cellular Assays: Once a preliminary activity is identified, a battery of in vitro biochemical and cell-based assays will be necessary to confirm the effect and determine key parameters like IC50 values. For instance, if the compound shows potential as an enzyme inhibitor, kinetic studies would be performed to understand the mode of inhibition (e.g., competitive, non-competitive). nih.gov

Structural Biology: To gain a definitive understanding of the molecular interactions, co-crystallization of the compound with its biological target followed by X-ray diffraction analysis would be the ultimate goal. This provides an atomic-level picture of the binding mode, revealing key hydrogen bonds, hydrophobic interactions, and other forces that govern the ligand-protein recognition.

Expansion into Novel Materials Science Applications

The combination of the pyran-2-one core with a thiophene (B33073) moiety suggests significant potential in materials science, particularly in the field of organic electronics and photonics. researchgate.net

Organic Electronics: Thiophene-based polymers are renowned for their semiconducting properties and are widely used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netrsc.orgcnr.it Future research could investigate the polymerization of this compound or its derivatives to create novel conjugated polymers. The pyran-2-one unit could serve to tune the electronic properties, solubility, and solid-state packing of the resulting polymer. researchgate.netacs.org

Fluorescent Materials and Diodes: Many pyranone derivatives exhibit strong fluorescence. researchgate.net The electronic properties of this compound should be investigated to assess its potential as an emitter in organic light-emitting diodes (OLEDs) or as a fluorescent probe for sensing applications. Its emission wavelength, quantum yield, and photostability would be key parameters to evaluate. researchgate.net

Integration with High-Throughput Screening and Combinatorial Chemistry Platforms

To efficiently explore the vast chemical space around the this compound scaffold, modern drug and materials discovery platforms are essential.

Combinatorial Library Synthesis: Future work should focus on developing synthetic routes that are amenable to combinatorial chemistry. drugdesign.orgnih.gov This would involve creating a library of compounds by systematically varying the substituents on both the thiophene and pyran-2-one rings. This can be achieved using both solid-phase and solution-phase synthesis techniques. drugdesign.orgnih.gov

High-Throughput Screening (HTS): The generated library of analogues can then be subjected to HTS to rapidly screen for desired biological activities or material properties. For example, an HTS campaign could screen thousands of compounds for their ability to inhibit a specific enzyme or for their fluorescence characteristics. nih.gov This approach significantly accelerates the discovery of lead compounds with optimized properties, which can then be selected for more detailed investigation.

By pursuing these interdisciplinary research avenues, the scientific community can systematically explore and harness the full potential of this compound, paving the way for novel applications in medicine, materials science, and beyond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.